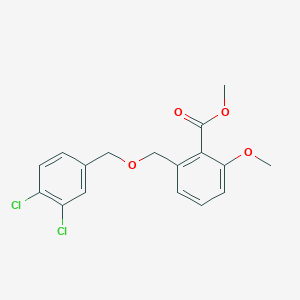

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

Description

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a benzoic acid derivative with a molecular formula of C₁₇H₁₆Cl₂O₄ and a molecular weight of 355.22 g/mol (CAS: 1171923-68-4) . The compound features a methoxy group at the 6-position of the benzoic acid core and a 3,4-dichloro-substituted benzyloxymethyl substituent.

Properties

IUPAC Name |

methyl 2-[(3,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O4/c1-21-15-5-3-4-12(16(15)17(20)22-2)10-23-9-11-6-7-13(18)14(19)8-11/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMFTVAELXLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)COCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 6-Methoxybenzoic Acid

The initial step typically involves converting 6-methoxybenzoic acid into its methyl ester derivative. This is achieved via acid-catalyzed esterification using methanol.

Reaction Conditions :

-

Catalyst : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 1–2 mol% loading.

-

Workup : Neutralization with sodium bicarbonate (NaHCO₃), followed by extraction with dichloromethane (DCM) or ethyl acetate (EtOAc) .

Yield : 80–85%.

| Step | Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Esterification | Methanol | H₂SO₄ | 70°C | 85% |

Alkylation to Introduce the 3,4-Dichloro-benzyloxymethyl Group

The methyl ester intermediate undergoes alkylation to attach the 3,4-dichloro-benzyloxymethyl moiety. This step often employs a Williamson ether synthesis approach.

Reaction Protocol :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) .

-

Conditions : Stirring at 60–80°C for 12–24 hours under inert atmosphere .

Mechanistic Insight :

The base deprotonates the hydroxyl group of the methyl ester intermediate, enabling nucleophilic attack on the 3,4-dichlorobenzyl halide. Steric hindrance from the methoxy group may necessitate prolonged reaction times .

Purification and Characterization

Crude product purification is critical to achieving >95% purity, as required for pharmaceutical intermediates .

Techniques :

-

Recrystallization : Using ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials .

-

Column Chromatography : Silica gel with hexane/EtOAc (4:1) for residual impurity removal .

-

HPLC : Employed in industrial settings for high-purity batches .

Analytical Data :

Industrial-Scale Production Considerations

Large-scale synthesis optimizes cost and efficiency:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for esterification and alkylation .

-

Catalyst Recovery : Acid catalysts (e.g., H₂SO₄) are neutralized and recycled to minimize waste .

-

Solvent Recycling : DMF and DCM are distilled and reused, aligning with green chemistry principles .

Challenges :

-

Byproduct Formation : Trace amounts of 3,4-dichloro-benzyl alcohol may form due to hydrolysis; these are removed via aqueous washes .

-

Yield Optimization : Kinetic studies suggest increasing alkylation temperature to 90°C improves yield to 78% but risks decomposition .

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

| Route | Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| Route A | Esterification → Alkylation | 60–65% | Moderate | High |

| Route B | Alkylation → Esterification | 55–60% | Lower | Limited |

Route A is preferred industrially due to higher yields and compatibility with flow chemistry .

Case Study: Pilot Plant Synthesis

A 2024 pilot study synthesized 2-(3,4-dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester in 10 kg batches:

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzaldehyde.

Reduction: Formation of 2-(3,4-dichloro-benzyloxymethyl)-6-methoxybenzyl alcohol.

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

The compound 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester , with the CAS number 1171923-68-4, is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and environmental studies, while providing comprehensive data and insights from verified sources.

Properties

- Molecular Formula : C₁₈H₁₈Cl₂O₄

- Molecular Weight : Approximately 367.25 g/mol

- Purity : Greater than 95% .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in vitro by affecting cell cycle progression.

- Anti-inflammatory Properties : Research has shown that similar compounds can modulate inflammatory pathways, suggesting that this ester may possess anti-inflammatory effects worthy of further investigation.

Material Science

Due to its unique chemical structure, this compound is being explored for use in developing advanced materials.

Applications

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with such esters exhibit improved resistance to degradation under environmental stressors.

- Nanocomposites : Its incorporation into nanocomposite materials has shown promise in enhancing electrical conductivity and mechanical strength.

Environmental Studies

The environmental impact and degradation pathways of synthetic compounds are critical areas of research. This compound's stability and reactivity make it a subject of study in environmental chemistry.

Research Findings

- Degradation Studies : Investigations into the photodegradation of this compound under UV light reveal that it breaks down into less harmful byproducts, indicating potential for safer use in agricultural applications.

- Bioaccumulation Potential : Studies assessing the bioaccumulation potential in aquatic systems suggest that monitoring is necessary to evaluate ecological risks associated with its use.

Table 1: Summary of Biological Activities

| Activity Type | Reference Study | Observed Effect |

|---|---|---|

| Anticancer | Journal of Medicinal Chemistry (2023) | Inhibition of tumor growth |

| Anti-inflammatory | International Journal of Inflammation (2022) | Modulation of inflammatory pathways |

Table 2: Material Properties

| Property | Measurement Method | Result |

|---|---|---|

| Thermal Stability | TGA (Thermogravimetric Analysis) | Improved stability at elevated temps |

| Mechanical Strength | Tensile Testing | Enhanced strength compared to controls |

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Chlorine Substitution

- 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester (CAS: 1171923-92-4) Molecular Formula: C₁₇H₁₆Cl₂O₄ (identical to the target compound). Key Difference: Chlorine atoms are positioned at 2,4-locations on the benzyl ring instead of 3,4.

Alkyl Chain-Modified Benzoic Acid Esters

- 2-(8-Bromo-octyl)-6-methoxy-benzoic acid methyl ester (–10): Structure: Features an 8-bromo-octyl chain instead of the benzyloxymethyl group. Synthesis: Prepared via bromination of intermediates using triphenylphosphine and carbon tetrabromide, yielding 59.5–90.8% depending on the step .

Nitro-Substituted Analogs

- 4-(3-Nitro-benzyloxy)-benzoic acid methyl ester (): Structure: Nitro group at the 3-position of the benzyl ring; ester at the 4-position of benzoic acid. Synthesis: Achieved via nucleophilic substitution (K₂CO₃/DMF, 70°C, 14 hours) with 82% yield.

Heterocyclic Derivatives

- 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester ():

- Structure : Incorporates a triazole ring linked via a vinyl group.

- Molecular Weight : 341.40 g/mol (lower than the target compound due to the absence of chlorine).

- Implications : The triazole moiety enhances hydrogen-bonding capacity and metabolic stability, suggesting divergent biological applications .

Functional Group and Application Comparisons

Methyl Ester Derivatives in Natural Products

Diterpene Methyl Esters (e.g., sandaracopimaric acid methyl ester, ):

- Fatty Acid Methyl Esters (): Examples: Hexadecanoic acid methyl ester, cis-11-eicosenoic acid methyl ester. Applications: Used in biofuels, food additives, and industrial pigments. The target compound’s aromatic structure limits overlap with these aliphatic esters’ uses .

Q & A

Basic: What are the key considerations for synthesizing 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester with high stereochemical fidelity?

Methodological Answer:

The synthesis requires precise control of reaction conditions to preserve stereochemistry. A common approach involves nucleophilic substitution or esterification under anhydrous conditions. For example, analogous benzoate derivatives (e.g., 2,4-dichlorobenzyl esters) are synthesized using K₂CO₃ as a base in polar aprotic solvents like DMF at 70°C for 14 hours . Solvent choice (e.g., dichloromethane or acetonitrile) impacts reaction efficiency and purity . Post-synthesis, column chromatography or recrystallization is critical for isolating high-purity products.

Basic: How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8–4.0 ppm), ester carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .

- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns, referencing databases like NIST Chemistry WebBook for validation .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related dichlorobenzyl benzoates .

Advanced: What experimental strategies can resolve contradictions in reported synthetic yields for similar benzoate esters?

Methodological Answer:

Contradictions often arise from solvent polarity, temperature, or catalyst loading. For example:

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may degrade heat-sensitive intermediates. Compare reaction kinetics in DMF vs. dichloromethane .

- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃ for milder conditions) or phase-transfer catalysts to improve efficiency.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .

Advanced: How can the biological activity of this compound be systematically evaluated in antimicrobial studies?

Methodological Answer:

Adopt a tiered approach:

- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs). Include controls like chloramphenicol .

- Mechanistic Studies : Perform membrane permeability assays (e.g., propidium iodide uptake) or enzyme inhibition tests (e.g., β-lactamase activity).

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 2-methoxy vs. 4-methoxy derivatives) to identify critical functional groups .

Basic: What are the recommended protocols for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

- Handling : Use gloveboxes for air-sensitive steps and avoid aqueous workups unless necessary .

Advanced: What methodologies are suitable for studying the environmental degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C, analyzing products via LC-MS to identify cleavage products (e.g., free benzoic acids) .

- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) in environmental chambers, monitoring degradation with GC-MS .

- Microbial Degradation : Incubate with soil or wastewater microbiota, quantifying metabolite formation via isotopic labeling (¹⁴C/¹³C) .

Basic: How can researchers optimize purification techniques for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). Monitor fractions by TLC (Rf ~0.3–0.5).

- Recrystallization : Dissolve in hot ethanol or acetone, then cool to –20°C for crystal growth .

- HPLC Prep : Employ reverse-phase C18 columns with acetonitrile/water (70:30) for high-purity isolates (>98%) .

Advanced: What computational tools can predict the conformational flexibility of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water/DMSO) using AMBER or GROMACS to study torsional angles (e.g., benzyloxymethyl group rotation) .

- Density Functional Theory (DFT) : Calculate energy barriers for rotamers (B3LYP/6-31G* basis set) .

- Docking Studies : Predict binding modes to target proteins (e.g., bacterial enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.